

# A Comparative Guide to Adenosine and Regadenoson in Myocardial Perfusion Imaging

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## Compound of Interest

Compound Name: Adenosine

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This guide provides an objective comparison of **adenosine** and regadenoson, two pharmacological stress agents utilized in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease. The comparison is based on their mechanism of action, pharmacological properties, clinical efficacy, and safety profiles, supported by data from clinical trials.

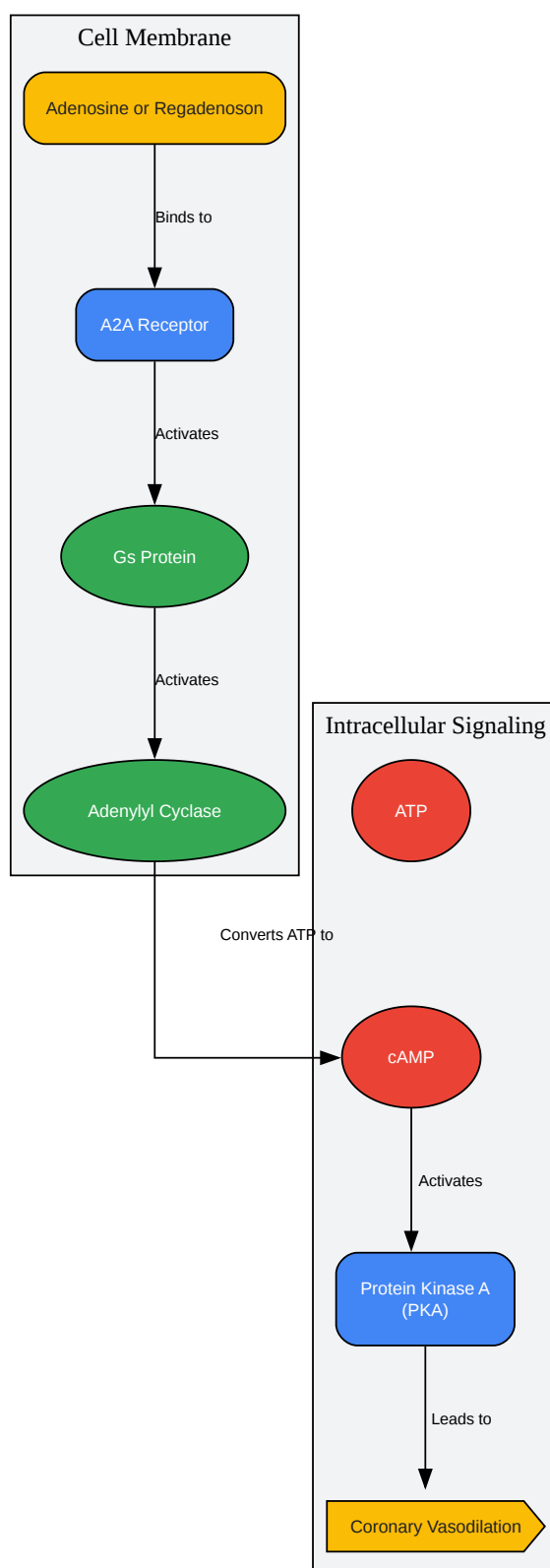
## Mechanism of Action: A Tale of Two Agonists

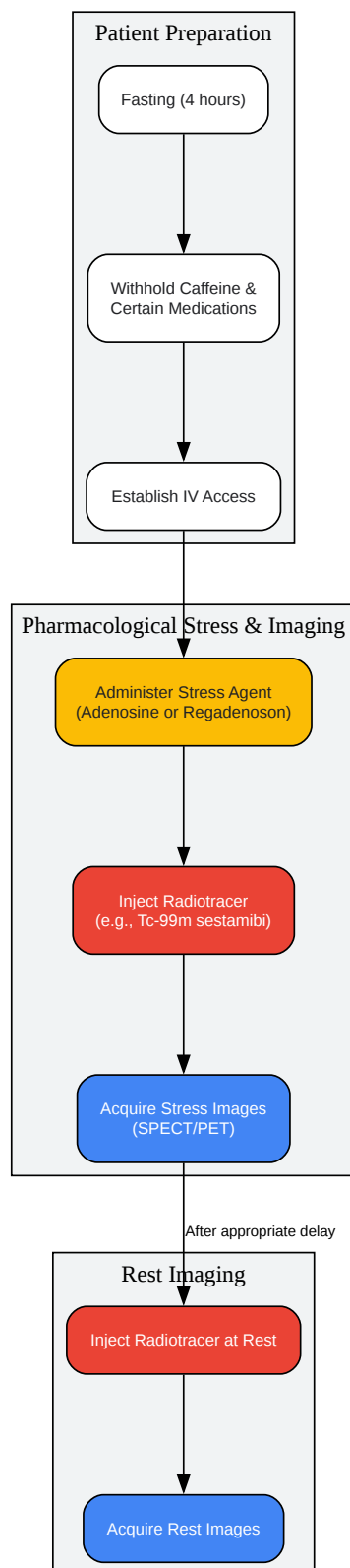
Both **adenosine** and regadenoson induce coronary vasodilation by activating **adenosine** receptors, thereby increasing coronary blood flow and mimicking the effects of exercise on the heart. This hyperemic response is crucial for MPI, as it helps to differentiate between normal and ischemic myocardial tissue. However, their receptor selectivity and mode of action differ significantly.

**Adenosine** is a non-selective endogenous purine nucleoside that activates all four subtypes of **adenosine** receptors: A1, A2A, A2B, and A3.<sup>[1]</sup> While activation of the A2A receptor, located on the smooth muscle cells of coronary arteries, is responsible for the desired coronary vasodilation, the stimulation of other receptor subtypes can lead to undesirable side effects.<sup>[1]</sup><sup>[2]</sup> For instance, A1 receptor activation can cause atrioventricular (AV) block, and A2B and A3 receptor activation may lead to bronchospasm.<sup>[1]</sup><sup>[2]</sup>

Regadenoson, on the other hand, is a selective A2A receptor agonist.[3][4] Its high affinity for the A2A subtype allows it to primarily target the coronary arteries for vasodilation, thereby minimizing the systemic side effects associated with non-selective **adenosine** receptor activation.[2][4]

The signaling pathway for both agents upon binding to the A2A receptor is illustrated below.





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